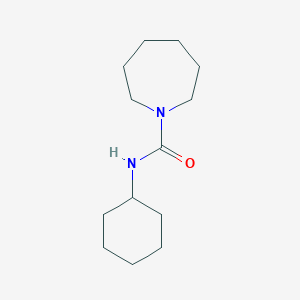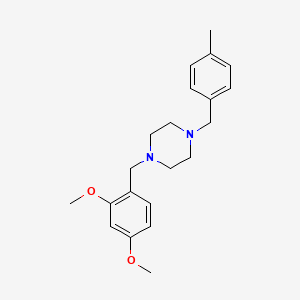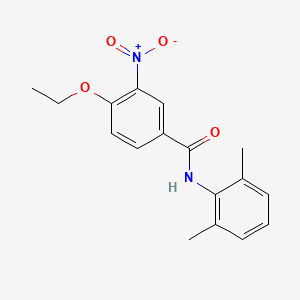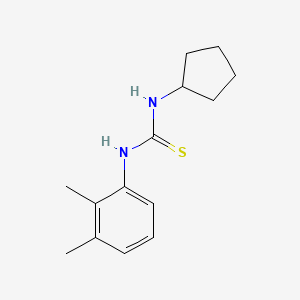
3-(2-chlorophenyl)-N,5-dimethyl-4-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-N,5-dimethyl-4-isoxazolecarboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as CL-316,243 and has been found to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action for CL-316,243 involves the activation of beta-3 adrenergic receptors. These receptors are found in brown adipose tissue and are responsible for the thermogenic effect of CL-316,243. Activation of these receptors leads to the release of norepinephrine and subsequent activation of the uncoupling protein 1 (UCP1) in brown adipose tissue. UCP1 is responsible for the dissipation of energy as heat, which leads to increased metabolic rate and weight loss.
Biochemical and Physiological Effects:
CL-316,243 has a range of biochemical and physiological effects. In addition to its thermogenic effects, CL-316,243 has been found to increase lipolysis, or the breakdown of fat cells, in white adipose tissue. This leads to a reduction in adiposity and improved metabolic health. Additionally, CL-316,243 has been found to improve glucose tolerance and insulin sensitivity, which may have implications for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
CL-316,243 has several advantages for lab experiments. It is a highly specific agonist for beta-3 adrenergic receptors, which allows for precise targeting of these receptors in experiments. Additionally, CL-316,243 is stable and can be stored for long periods of time. However, there are also limitations to the use of CL-316,243 in lab experiments. It has a short half-life in vivo, which can make dosing and timing of experiments challenging. Additionally, CL-316,243 has been found to have species-specific effects, which can limit its applicability in certain animal models.
Zukünftige Richtungen
For research include the potential for CL-316,243 in the treatment of obesity and metabolic disorders, as well as the development of more stable analogs for use in lab experiments and potential clinical applications.
Synthesemethoden
The synthesis of CL-316,243 involves several steps. The first step is the preparation of 2-chlorobenzonitrile, which is then reacted with N,N-dimethylformamide dimethyl acetal to form 2-chlorobenzaldehyde. This intermediate is then reacted with hydroxylamine hydrochloride to form 2-chlorophenyl isoxazoline. Finally, the isoxazoline is reacted with dimethylamine and carbon dioxide to form CL-316,243.
Wissenschaftliche Forschungsanwendungen
CL-316,243 has been extensively studied for its potential applications in scientific research. One of the primary research areas is the study of obesity and metabolic disorders. CL-316,243 has been found to activate brown adipose tissue, which is responsible for thermogenesis and energy expenditure. This activation can lead to increased metabolic rate and weight loss. Additionally, CL-316,243 has been studied for its potential applications in the treatment of diabetes, as it has been found to improve glucose tolerance and insulin sensitivity.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-7-10(12(16)14-2)11(15-17-7)8-5-3-4-6-9(8)13/h3-6H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXCVBULBNOMKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(3-cyclohexylpropanoyl)amino]-2-methylbenzoic acid](/img/structure/B5875689.png)



![2-[4-(2-furoyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5875716.png)

![2-{4-[(2-chloro-6-fluorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5875727.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5875738.png)


